trans-3-(Benzyloxy)cyclopentan-1-ol
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Description
Trans-3-(Benzyloxy)cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
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Biological Activity
Trans-3-(benzyloxy)cyclopentan-1-ol is a cyclopentane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring substituted with a benzyloxy group at the 3-position and a hydroxyl group at the 1-position. Its molecular formula is C12H14O2, with a molecular weight of approximately 206.24 g/mol. The compound's unique structural features contribute to its reactivity and potential therapeutic applications.
1. Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit antiviral properties. A study on related compounds demonstrated activity against RNA viruses, suggesting that modifications in the cyclopentane structure can enhance antiviral efficacy .
2. Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes. For instance, modifications to the compound have shown promise in inhibiting calcium-dependent protein kinases (CDPKs), which are crucial in various signaling pathways . The stability of these compounds in liver microsomes was also evaluated, indicating potential for further development in therapeutic contexts.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. While specific data on this compound is limited, related compounds have shown selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is critical for developing cancer therapies with fewer side effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the functionalization of cyclopentane derivatives:
- Hydroxylation Reactions : Utilizing reagents such as sodium borohydride for reduction processes.
- Substitution Reactions : Employing bases like potassium carbonate to facilitate nucleophilic substitution at the benzyloxy position.
These synthetic routes allow for the generation of high-purity compounds suitable for biological testing.
Case Studies and Research Findings
Properties
IUPAC Name |
(1R,3R)-3-phenylmethoxycyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIICXXRMNDRQC-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.